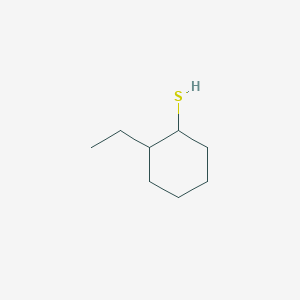

2-Ethylcyclohexane-1-thiol

Description

Significance of Cyclic Thiols in Advanced Organic Synthesis and Materials Science

Cyclic thiols, a category that includes 2-ethylcyclohexane-1-thiol, are of considerable importance in both advanced organic synthesis and materials science due to the unique reactivity of the thiol group within a cyclic structure.

In organic synthesis , the sulfhydryl group of cyclic thiols serves as a potent nucleophile, readily participating in SN2 reactions with alkyl halides to form thioethers. libretexts.org This reactivity is fundamental to constructing more complex molecular architectures. A notable application is the para-fluoro-thiol reaction (PFTR), a type of nucleophilic aromatic substitution that facilitates the conjugation of thiols to macromolecules like peptides, potentially imparting specific biological activities. nih.gov For instance, conjugating hydrophobic thiols such as cyclohexanethiol (B74751) has been shown to enhance the antimicrobial potency of otherwise inactive peptide sequences. nih.gov Furthermore, the oxidation of thiols to disulfides is a key transformation. masterorganicchemistry.com Cyclic disulfides are central to dynamic covalent chemistry, where they can engage in exchange cascades, allowing for the formation of new, tethered molecules under specific conditions. acs.org

In the realm of materials science , the thiol functional group is integral to the development of "smart" or stimulus-responsive materials. mdpi.com The reversible nature of the disulfide bond (–S–S–), formed by the oxidation of two thiol groups, allows for the creation of materials that can self-heal or change their properties in response to stimuli like pH or redox potential. mdpi.com This dynamic covalent bond is weaker than many other covalent bonds, providing a tunable element for material design. mdpi.com Thiol-metal interactions are also leveraged in coordination chemistry and for the creation of sensors capable of detecting heavy metals and other analytes. creative-proteomics.com A modern approach, the thiol-Michael addition reaction, has been employed to functionalize cyclic titanium-oxo clusters, creating a powerful platform for developing versatile hybrid materials and precise nanostructures. nih.gov

Evolution of Research Perspectives on Substituted Cyclohexanethiols

Research interest in substituted cyclohexanethiols has evolved from foundational synthesis and reaction characterization to highly specific and functional applications. Historically, cyclohexanethiol and its derivatives were recognized primarily as versatile starting materials for producing compounds with potential biological activity. acgpubs.org A comprehensive review from 2009 highlights the established chemistry of cyclohexanethiols, covering numerous methods for their preparation and their subsequent reactions, such as oxidation to disulfides and sulfonic acids, and their use in displacement reactions. acgpubs.org

Contemporary research has shifted towards harnessing the specific properties imparted by substituents on the cyclohexane (B81311) ring for sophisticated applications. For example, studies now focus on how the steric and electronic properties of substituted cyclohexanethiols influence their incorporation into larger molecules and the resulting function. The use of cyclohexanethiol to grant antimicrobial properties to peptides is a prime example of this modern, function-driven research. nih.gov

There is also a growing focus on the mechanistic details and selectivity of reactions involving these thiols. Recent studies have explored the chemoselective synthesis of sulfonimidates from various thiols, including cyclohexanethiol, using hypervalent iodine reagents, which represents a significant advance in synthetic methodology. acs.org Furthermore, the selective cross-linking ability of cyclic disulfides derived from thiols is being investigated for its potential in studying the three-dimensional structure of macromolecules. acs.org The development of computational screening methods to predict the reactivity of thiols with other molecules signifies a move towards a more predictive and rational design approach in the study of substituted cyclohexanethiol chemistry. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H16S |

|---|---|

Molecular Weight |

144.28 g/mol |

IUPAC Name |

2-ethylcyclohexane-1-thiol |

InChI |

InChI=1S/C8H16S/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 |

InChI Key |

SONDHPAXJRCAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1S |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Ethylcyclohexane 1 Thiol Analogues

Nucleophilic Reactivity of the Thiol Group

The nucleophilic character of the thiol group is central to many of its characteristic reactions. The thiolate anion (RS⁻), readily formed by deprotonation with a base, is an even stronger nucleophile than the neutral thiol. This enhanced nucleophilicity drives a range of addition and substitution reactions.

Thiol-Ene Reaction Mechanisms: Radical Chain Processes

The thiol-ene reaction, involving the addition of a thiol across a carbon-carbon double bond, can proceed through a radical chain mechanism. alfa-chemistry.comfiveable.me This process is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol (R-SH) to generate a thiyl radical (RS•). fiveable.mewikipedia.org

The propagation phase consists of two key steps:

Addition: The thiyl radical adds to the alkene (an 'ene') at the less substituted carbon, leading to an anti-Markovnikov orientation and the formation of a carbon-centered radical intermediate. wikipedia.orgdiva-portal.org

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step regenerates a thiyl radical, which can then participate in another addition step, and yields the final thioether product. fiveable.methieme-connect.de

Thiol-Epoxy Additions: Base-Catalyzed and Nucleophilic Initiation Pathways

The addition of thiols to epoxides is a versatile method for forming β-hydroxy thioethers. This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.orgphotopolymer.it The thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to a ring-opening SN2 reaction. rsc.orgphotopolymer.it The resulting alkoxide is subsequently protonated, often by another thiol molecule, to yield the final product. photopolymer.it

Two primary initiation pathways are recognized, depending on the relative acidities (pKa) of the thiol and the initiator:

Base Initiation: When a strong base is used, it directly deprotonates the thiol, forming the highly reactive thiolate anion which then opens the epoxide ring. rsc.org This pathway is favored when the pKa of the thiol is low (more acidic). rsc.org

Nucleophilic Initiation: In cases where a nucleophile like an amine is used as a catalyst, it can first attack the epoxide ring to form an alcoholate. This intermediate then deprotonates the thiol, generating the thiolate which proceeds to react with another epoxide molecule. rsc.org

The thiol-epoxy reaction is often autocatalytic, as the hydroxyl group formed in the product can accelerate the ring-opening of subsequent epoxide moieties. rsc.org To gain temporal control over this rapid reaction, photobase generators can be employed, which release a strong base upon light exposure to initiate the curing process. rsc.orgphotopolymer.it

Michael-Type Additions to Activated Unsaturated Systems

Thiols and their corresponding thiolate anions readily undergo Michael-type or conjugate additions to α,β-unsaturated carbonyl compounds and other activated alkenes. acsgcipr.orgsrce.hr This 1,4-addition is a highly efficient method for forming carbon-sulfur bonds. acsgcipr.org The reaction involves the addition of the sulfur nucleophile to the β-carbon of the activated double bond, which is electron-deficient due to the electron-withdrawing nature of the activating group (e.g., ketone, ester, nitrile). acsgcipr.org

These reactions can often proceed under mild, catalyst-free conditions, sometimes even in water or without a solvent. acsgcipr.orgresearchgate.net However, bases like lithium hydroxide (B78521) or organocatalysts are frequently used to accelerate the reaction by generating the more nucleophilic thiolate anion. acsgcipr.orgtandfonline.com The thia-Michael addition is generally characterized by high yields, excellent chemoselectivity, and short reaction times. tandfonline.com The reactivity of the Michael acceptor plays a significant role; for instance, α,β-unsaturated ketones (enones) and aldehydes (enals) are common substrates. nih.gov

Table 1: Examples of Michael Acceptors in Thiol Additions This table is generated by the AI based on the text and search results. It is for illustrative purposes.

| Michael Acceptor Class | Activating Group | Example Substrates |

|---|---|---|

| α,β-Unsaturated Ketones | Carbonyl (Ketone) | Chalcones, Enones |

| α,β-Unsaturated Esters | Carbonyl (Ester) | Acrylates |

| α,β-Unsaturated Nitriles | Nitrile | Acrylonitrile |

| α,β-Unsaturated Amides | Carbonyl (Amide) | Acrylamides |

| Vinyl Sulfones | Sulfonyl | - |

| Nitroalkenes | Nitro | Nitrostyrene |

Nucleophilic Substitution Reactions for Thioether Formation

One of the most fundamental reactions for forming thioethers (sulfides) is the nucleophilic substitution (SN2) reaction between a thiolate anion and an alkyl halide or a similar substrate with a good leaving group (e.g., tosylates). chemistryscore.compearson.com The thiolate anion, being an excellent nucleophile, readily displaces the leaving group from the alkyl substrate. masterorganicchemistry.com

This reaction proceeds via a one-step mechanism where the nucleophile attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry at that carbon center. chemistryscore.com The reaction is most effective with primary and secondary alkyl halides, as tertiary halides are more prone to elimination reactions. chemistryscore.com The use of polar aprotic solvents generally favors the SN2 pathway. chemistryscore.com The high nucleophilicity and relatively low basicity of thiolates make them ideal for SN2 reactions, minimizing competing elimination (E2) reactions. masterorganicchemistry.com

Oxidative Transformations of the Thiol Moiety

The thiol group is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states. The specific product formed often depends on the nature of the oxidizing agent and the reaction conditions.

Formation of Disulfides and Higher Oxidation States

The most common oxidative transformation of thiols is their conversion to disulfides (RSSR). libretexts.org This dimerization can be achieved with a wide range of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), halogens (like iodine), and sulfoxides. researchgate.netsci-hub.se The S-S single bond in a disulfide is significantly stronger than the O-O bond in a peroxide, making disulfide formation thermodynamically favorable compared to the analogous oxidation of alcohols. libretexts.org

The interconversion between a thiol and a disulfide is a redox process; the thiol is the reduced form, and the disulfide is the oxidized state. libretexts.org This process is fundamental in biochemistry, for example, in the context of glutathione (B108866) (GSH), which exists as a monomer in its reduced form and as a disulfide-linked dimer (GSSG) in its oxidized state. libretexts.org

Under more vigorous oxidizing conditions, thiols can be further oxidized beyond the disulfide stage to form sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). sci-hub.sersc.org The oxidation of thioethers, which can be formed from thiols, initially yields sulfoxides and then sulfones upon further oxidation. researchgate.net

Table 2: Oxidation States of Sulfur in Thiol-Derived Compounds This table is generated by the AI based on the text and search results. It is for illustrative purposes.

| Compound Type | General Formula | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

| Thioether | R-S-R' | -2 |

| Sulfoxide | R-S(O)-R' | 0 |

| Sulfone | R-S(O)₂-R' | +2 |

Mechanisms of Sulfenic Acid Formation and Subsequent Reactivity

The oxidation of thiols, including analogues like 2-ethylcyclohexane-1-thiol, is a fundamental reaction in chemistry and biology. The initial product of the reaction between a thiol and an oxidant such as hydrogen peroxide (H₂O₂) is generally understood to be a sulfenic acid (RSOH). nih.govlookchem.com This transformation is central to processes like redox signaling. nih.gov The mechanism is proposed to involve the nucleophilic attack of the corresponding thiolate anion (RS⁻) on an oxygen atom of the peroxide. nih.gov For this reaction with H₂O₂, the conversion of the poor leaving group (⁻OH) into a much better one (H₂O) makes the process more favorable. nih.gov

Sulfenic acids are typically transient and highly reactive intermediates. nih.govnsf.gov Their stability and ultimate fate are influenced by factors such as the local chemical environment and the presence of other reactive species. nih.gov Once formed, a sulfenic acid can undergo several subsequent reactions:

Further Oxidation: The sulfenic acid can be oxidized further to form the more stable sulfinic acid (RSO₂H) and, subsequently, sulfonic acid (RSO₃H). lookchem.com

Reaction with Thiols: It can react with another thiol molecule (or thiolate anion) to form a disulfide (RSSR'). nih.govnsf.gov This thiol-disulfide interchange is a key reversible process in many biological systems. libretexts.orglibretexts.org

Self-Condensation: Two molecules of sulfenic acid can condense to yield a thiosulfinate (RS(O)SR). lookchem.com

Reaction with Amines: In the presence of amines, sulfenic acids can react to form sulfenamides (RSNHR'), establishing a nitrogen-sulfur bond. nsf.gov

Kinetic studies on model compounds have allowed for the direct monitoring of these successive oxidation steps. For instance, the reaction of a fluorinated triptycene (B166850) thiol with H₂O₂ was monitored using ¹⁹F NMR, revealing the relative rates of oxidation for the thiol, the intermediate sulfenic acid, and the subsequent sulfinic acid. lookchem.com The data indicates that, under the studied conditions, the initial thiol is the most readily oxidized species. lookchem.com These oxidations are catalyzed by a specific base, as evidenced by the dependence of reaction kinetics on pH rather than buffer concentration. nih.govlookchem.com

| Reactant | Product | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|---|

| Thiol (RSH) | Sulfenic Acid (RSOH) | 0.033 | Most Reactive |

| Sulfenic Acid (RSOH) | Sulfinic Acid (RSO₂H) | 0.013 | Intermediate |

| Sulfinic Acid (RSO₂H) | Sulfonic Acid (RSO₃H) | 0.00050 | Least Reactive |

Cross-Coupling Reactions Involving Cyclohexanethiols

Cross-coupling reactions are powerful tools in organic synthesis for the formation of new bonds. Cyclohexanethiols, as analogues of this compound, are valuable nucleophiles in these transformations for constructing carbon-sulfur and nitrogen-sulfur bonds, leading to important structural motifs found in pharmaceuticals and materials. researchgate.netacgpubs.org

Carbon-Sulfur Bond-Forming Reactions

The formation of carbon-sulfur (C-S) bonds via cross-coupling typically involves the reaction of a thiol with an organohalide or a related electrophile, mediated by a transition metal catalyst. acgpubs.org Various catalytic systems utilizing palladium, nickel, copper, and cobalt have been developed for coupling cyclohexanethiol (B74751) with a range of aryl and alkyl electrophiles. acgpubs.orgresearchgate.net

Palladium-catalyzed reactions, often employing bulky phosphine (B1218219) ligands like Xantphos, effectively couple cyclohexanethiol with aryl bromides, triflates, and activated aryl chlorides to produce aryl cyclohexyl sulfides. acgpubs.org Similarly, copper(I) iodide, in the presence of ligands such as benzotriazole (B28993) or neocuproine, has been shown to catalyze the coupling of cyclohexanethiol with aryl halides in high yields. acgpubs.org

More recently, photonickel catalysis has emerged as an efficient method. A study on thioetherification demonstrated that the cross-coupling of cyclohexanethiol with 4'-fluoro-4-bromoacetophenone is significantly accelerated by the addition of a Brønsted acid like HBr. acs.orguni-regensburg.de The acid is believed to suppress the formation of nickel polythiolates, which can inhibit the catalyst. uni-regensburg.de Kinetic studies showed that in the presence of acid, the reaction with cyclohexanethiol reached near completion in under 0.1 hours, whereas the reaction without acid showed a significant induction period. acs.orguni-regensburg.de

| Catalyst/Ligand | Electrophile | Base/Additive | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Aryl Bromide | i-Pr₂NEt | 1,4-Dioxane | Good to Excellent | acgpubs.org |

| CuI / Benzotriazole | Bromobenzene | KO-t-Bu | DMSO | 98% | acgpubs.org |

| Co-Catalyst | Aryl Halide | - | - | Excellent | acgpubs.org |

| NiBr₂·3H₂O / Blue Light | 4-Bromoacetophenone | HBr (substoichiometric) | - | 94% (after 30 min) | uni-regensburg.de |

| [Pd(IPr*OMe)(cin)Cl] | Aryl Halide | - | 1,4-Dioxane | High | researchgate.net |

While many methods are effective, some protocols have limitations. For example, a visible-light-driven C-S bond formation system that relies on an electron donor-acceptor (EDA) complex was found to be ineffective for simple alkanethiols like cyclohexanethiol. acs.org

Nitrogen-Sulfur Bond-Forming Reactions

The construction of nitrogen-sulfur (N-S) bonds to form sulfenamides and related compounds is a synthetically important transformation. nih.gov While traditional methods often have drawbacks, modern techniques like cross-dehydrogenative coupling and electrochemical approaches offer more direct and atom-economical routes. nih.gov

An innovative method for N-S bond formation utilizes an alternating current (AC) electrolysis protocol to achieve a radical-radical cross-coupling of thiols and N-H compounds without an external oxidant. chinesechemsoc.org In this system, the thiol is first oxidized to a thiyl radical (RS•), which can dimerize to a disulfide (RSSR). The disulfide is then reduced at the same electrode upon voltage polarity reversal, regenerating the thiyl radical. Concurrently, the amine is oxidized to a nitrogen-centered radical (R₂N•). The cross-coupling of the thiyl radical and the nitrogen radical ultimately furnishes the N-S coupled product. chinesechemsoc.org This method has been successfully applied to the reaction between cyclohexanethiol and an N-sulfonyl aniline (B41778) derivative, affording the corresponding sulfenamide (B3320178) in good yield. chinesechemsoc.org

| Thiol Substrate | Amine Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanethiol | N-(p-Tolylsulfonyl)aniline | AC electrolysis, Pt electrodes, ⁿBu₄NBF₄, DCE/HFIP | N-(Cyclohexylthio)-N-(p-tolylsulfonyl)aniline | 75% | chinesechemsoc.org |

This electrochemical strategy highlights a unique application of AC electrolysis in promoting reactions that may not proceed efficiently under standard direct current (DC) conditions. chinesechemsoc.org

Stereochemical and Conformational Analysis of 2 Ethylcyclohexane 1 Thiol

Conformational Isomerism within Ethylcyclohexane (B155913) Systems

Cyclohexane (B81311) and its derivatives are not planar hexagons. allen.in To avoid strain, they adopt a variety of non-planar conformations, the most stable of which is the chair conformation. allen.infiveable.me In this arrangement, the carbon-hydrogen bonds are positioned in two distinct orientations: axial, which are perpendicular to the plane of the ring, and equatorial, which are located around the perimeter of the ring. allen.inmasterorganicchemistry.com

For a monosubstituted cyclohexane like ethylcyclohexane, the substituent can occupy either an axial or an equatorial position. fiveable.melibretexts.org The ethyl group, being bulkier than a hydrogen atom, experiences greater steric hindrance when in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. fiveable.mewikipedia.org Consequently, the conformation where the ethyl group is in the more spacious equatorial position is significantly more stable. fiveable.mepearson.com This preference for the equatorial position is a general principle for most substituents on a cyclohexane ring. wikipedia.orgpw.live

Chair-Chair Interconversion and Ring Dynamic Studies

The two chair conformations of a substituted cyclohexane are in a constant state of dynamic equilibrium through a process known as a ring flip or chair-chair interconversion. fiveable.memasterorganicchemistry.com This process involves a series of bond rotations that convert an axial substituent into an equatorial one, and vice versa. masterorganicchemistry.comwikipedia.org The interconversion proceeds through higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. allen.inwikipedia.org

At room temperature, this ring flipping is rapid, leading to an averaged signal in techniques like proton NMR spectroscopy for cyclohexane itself. masterorganicchemistry.comwikipedia.org However, for substituted cyclohexanes, the two chair conformers have different energies. pw.live The energy barrier for the ring inversion can be influenced by the nature of the substituents. For instance, steric repulsion between bulky 1,2-substituents in a trans configuration can lower the energy barrier between ring conformations, facilitating more dynamic ring inversion. nih.gov Low-temperature NMR studies can "freeze out" the individual conformers, allowing for the study of their distinct properties and the determination of the energy difference between them. masterorganicchemistry.com

Steric Hindrance and Substituent Effects on Cyclohexane Conformation: A-Value Analogies

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value. wikipedia.orgmasterorganicchemistry.com The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

A-values are a useful tool for predicting the most stable conformation of polysubstituted cyclohexanes, as the steric effects are generally additive. masterorganicchemistry.comlibretexts.org For instance, when comparing different substituents, the one with the larger A-value will have a greater influence on the conformational equilibrium. wikipedia.orgfiveable.me The A-value is not solely a measure of the physical size of a group but rather its effective steric interactions, which are also influenced by bond lengths. pharmacy180.com For example, a longer bond to a substituent can place it further from the ring, reducing 1,3-diaxial interactions and thus lowering its A-value. pharmacy180.com

To analyze 2-ethylcyclohexane-1-thiol, we can consider the A-values of the ethyl and thiol groups as analogies.

| Substituent | A-Value (kcal/mol) |

| Ethyl (-CH₂CH₃) | 1.75 masterorganicchemistry.com |

| Thiol (-SH) | 0.9 |

| Methyl (-CH₃) | 1.74 wikipedia.org |

| Isopropyl (-CH(CH₃)₂) | 2.15 masterorganicchemistry.com |

| tert-Butyl (-C(CH₃)₃) | ~5 wikipedia.org |

| Hydroxyl (-OH) | 0.87 masterorganicchemistry.com |

| Bromine (-Br) | 0.43 masterorganicchemistry.com |

This table presents A-values for various substituents to provide context for the steric demands of the ethyl and thiol groups.

The A-value for an ethyl group is approximately 1.75 kcal/mol. masterorganicchemistry.com This value is only slightly larger than that of a methyl group (1.70 kcal/mol) because the ethyl group can orient itself to minimize steric strain, with the terminal methyl group pointing away from the ring. masterorganicchemistry.com The A-value for a thiol group (-SH) is approximately 0.9 kcal/mol. Given that the ethyl group has a significantly larger A-value than the thiol group, in the most stable conformation of trans-2-ethylcyclohexane-1-thiol, the ethyl group will preferentially occupy the equatorial position to minimize steric strain. For the cis isomer, one group must be axial while the other is equatorial; the conformation with the larger ethyl group in the equatorial position would be favored.

Diastereoselective Control in Chemical Transformations Involving Cyclic Thiols

The stereochemistry of substituted cyclohexanes plays a crucial role in controlling the outcome of chemical reactions. Diastereoselectivity, the preferential formation of one diastereomer over another, is often dictated by the steric environment of the reacting center. In reactions involving cyclic thiols, the conformational biases of the cyclohexane ring can lead to highly selective transformations.

For example, in nucleophilic substitution reactions to form tertiary thiols, the attack of a sulfur nucleophile often proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. beilstein-journals.org The accessibility of the electrophilic carbon is influenced by its axial or equatorial position and the steric hindrance posed by neighboring groups.

In Michael additions of thiols to α,β-unsaturated systems, the stereochemical outcome can be influenced by the formation of cyclic transition states. acs.orgacs.org The substituents on the cyclohexane ring can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. beilstein-journals.orgresearchgate.net For instance, cascade reactions involving Michael additions have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity, where the stereochemistry is controlled by the relative orientation of substituents in the intermediate enolate. beilstein-journals.org Similarly, photo-induced thiol-ene reactions on macrocycles containing ether linkages have demonstrated regioselective and diastereoselective outcomes. rsc.org The stereocontrol in such reactions is a critical aspect of synthesizing complex molecules with defined three-dimensional structures. consensus.apprsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Ethylcyclohexane-1-thiol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its complex stereochemistry.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and types of hydrogen and carbon atoms present in this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the cyclohexane (B81311) ring and the two carbons of the ethyl group. The carbon atom bonded to the thiol group (C1) would be significantly deshielded and appear at a characteristic downfield shift. The carbon atom bearing the ethyl group (C2) would also be shifted downfield relative to the other cyclohexane carbons. The chemical shifts of the remaining ring carbons and the ethyl group carbons would fall into predictable ranges for aliphatic hydrocarbons.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SH | 1.3 - 2.0 (broad singlet) | - |

| H1 | 3.0 - 3.5 (multiplet) | 45 - 55 |

| H2 | 1.5 - 2.0 (multiplet) | 35 - 45 |

| Ring CH₂ | 1.0 - 1.8 (overlapping multiplets) | 25 - 35 |

| Ethyl CH₂ | 1.2 - 1.6 (quartet) | 20 - 30 |

| Ethyl CH₃ | 0.8 - 1.1 (triplet) | 10 - 15 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional (2D) NMR Correlational Studies (e.g., DEPT, HETCOR, COSY, NOESY)

Two-dimensional NMR techniques are instrumental in resolving the complex overlapping signals in the ¹H spectrum and establishing the connectivity between atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. acs.org A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, which is invaluable for assigning the carbon signals of the cyclohexane ring and the ethyl group. acs.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded carbon and hydrogen atoms. columbia.edulibretexts.org Each cross-peak in an HSQC spectrum of this compound would link a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C spectra. columbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. huji.ac.ilemerypharma.com In the COSY spectrum of this compound, cross-peaks would reveal the connectivity of the protons within the cyclohexane ring and the ethyl group. For instance, the proton at C1 would show a correlation to the proton at C2 and the protons on the adjacent C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the ethyl and thiol substituents on the cyclohexane ring.

Mass Spectrometry (MS) Techniques for Molecular Identification and Mechanistic Interpretation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would show a peak corresponding to the retention time of the compound, while the mass spectrometer would provide a mass spectrum for that peak. The mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (144.28 g/mol ). The fragmentation pattern would be characteristic of the molecule's structure, with expected losses of the ethyl group, the thiol group, and fragments from the cyclohexane ring. For instance, a common fragmentation pathway for cyclohexanes is the loss of an ethyl radical, which would result in a significant peak in the spectrum. The analysis of similar compounds like 2-methylcyclohexane-1-thiol by GC-MS provides insight into expected fragmentation. nih.gov

Expected Fragmentation Ions in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 111 | [M - SH]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. shimadzu.com This method is particularly advantageous for rapid screening and analysis of both volatile and non-volatile compounds on surfaces. For this compound, DART-MS could be used for its rapid detection in complex mixtures or on various surfaces. rsc.orgnih.gov The resulting mass spectrum would primarily show the protonated molecule [M+H]⁺, providing a quick confirmation of the compound's molecular weight. acs.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the elemental composition as C₈H₁₆S. acs.orgacs.org This high level of accuracy is invaluable for confirming the identity of the compound and for studying its presence and transformation in complex matrices, such as in environmental or industrial samples. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a fingerprint for its identification and structural analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands corresponding to its constituent parts. The most diagnostic band is the S-H stretching vibration, which typically appears as a weak but sharp peak in the region of 2550-2600 cm⁻¹. researchgate.net The absence of this peak can indicate that the thiol group has undergone a chemical reaction, such as deprotonation to form a thiolate. researchgate.net

Other significant vibrations include the C-H stretching modes of the cyclohexane ring and the ethyl group, which are observed in the 2850-3000 cm⁻¹ range. The C-S stretching vibration is expected to produce a weak band in the 600-800 cm⁻¹ region. The spectrum would also contain bands corresponding to CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. researchgate.net Theoretical calculations and comparisons with similar molecules, such as other cyclohexane derivatives, can aid in the precise assignment of all vibrational modes. researchgate.netrsc.org

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp |

| C-H Stretch | Alkane (C-H) | 2850 - 3000 | Strong |

| CH₂ Bend | Alkane (-CH₂-) | ~1450 | Medium |

| C-S Stretch | Thiol (C-S) | 600 - 800 | Weak |

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying molecules adsorbed onto metal surfaces, such as self-assembled monolayers (SAMs) of thiols on gold. mdpi.com When this compound is adsorbed on a gold surface, it typically forms a covalent bond via its sulfur atom. RAIRS analysis of such a monolayer is governed by the surface selection rule, which states that only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected. mpg.de

This technique can reveal information about the orientation and ordering of the adsorbed molecules. mdpi.com For instance, changes in the frequency and intensity of the C-H stretching bands can provide details about the conformation and packing density of the ethylcyclohexyl groups on the surface. The disappearance of the S-H stretching band confirms the formation of a gold-thiolate bond. mdpi.com Time-dependent RAIRS studies can also monitor the kinetics of SAM formation, observing the transition from a disordered initial state to a more ordered final structure. mdpi.com

Electrochemical and X-ray Photoelectron Spectroscopy (XPS) Characterization

Electrochemical and XPS methods provide complementary information on the redox behavior and surface-level elemental and chemical composition.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. sciepub.com For this compound, CV can be used to investigate its oxidation processes or to characterize its behavior when assembled as a monolayer on an electrode surface. The thiol group can be electrochemically oxidized, typically at a positive potential, although this process is often irreversible.

When this compound is part of a SAM on an electrode, CV can be used to probe the integrity and packing of the monolayer. researchgate.net The monolayer can block or passivate the electrode surface, inhibiting the electrochemical reactions of other species in the solution. The degree of this inhibition gives an indication of the quality of the monolayer. If the molecule were modified to include a redox-active group, CV would show characteristic oxidation and reduction peaks whose current would be proportional to the surface coverage of the molecule, demonstrating a surface-bound electrochemical process. researchgate.netjcu.edu.au

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nottingham.ac.uklibretexts.orgbnl.gov When analyzing a SAM of this compound on a substrate like gold, XPS can confirm the presence of carbon, sulfur, and the underlying gold.

The high-resolution spectrum of the S 2p region is particularly informative. For a free thiol (R-SH), the S 2p peak would have a characteristic binding energy. Upon binding to a gold surface to form a thiolate (R-S-Au), this peak shifts to a lower binding energy. researchgate.net For instance, S 2p emission for thiols bound to silicon is observed around 163.3 eV, while unbound thiols appear around 164.7 eV. jcu.edu.au The C 1s spectrum can also provide information about the different carbon environments in the ethyl and cyclohexane groups. Angle-resolved XPS (ARXPS) can further be used to determine the thickness and ordering of the molecular layer. libretexts.org

Table 2: Representative XPS Binding Energies for Thiol Species

| Element (Orbital) | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| S 2p | Bound Thiolate (R-S-Metal) | 162.0 - 163.5 |

| S 2p | Free/Unbound Thiol (R-SH) | ~164.0 - 165.0 |

| C 1s | Hydrocarbon (C-C, C-H) | ~285.0 |

| Au 4f₇/₂ | Gold Substrate | ~84.0 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Due to its volatility and the presence of sulfur, Gas Chromatography (GC) is a well-suited method for the analysis of this compound. medicalresearchjournal.org A sample containing the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. Different types of detectors can be used for detection and quantification, such as a Flame Ionization Detector (FID) or a more specific Sulfur Chemiluminescence Detector (SCD). For definitive identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides both retention time and a mass spectrum of the compound, enabling structural elucidation. gcms.czresearchgate.netacs.org The analysis of similar volatile thiols in various matrices has been successfully demonstrated using GC-based methods. medicalresearchjournal.orgnist.gov

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the compound is part of a less volatile mixture or if derivatization is preferred. nih.gov For thiol analysis by HPLC, a pre-column derivatization step is often used to attach a chromophore or fluorophore to the thiol group. researchgate.net This enhances detection sensitivity and selectivity, especially when using UV-Vis or fluorescence detectors. The separation would typically be performed in reverse-phase mode, where the nonpolar this compound (or its derivative) would interact with a nonpolar stationary phase. Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity for quantification, even at trace levels. nih.gov

Computational and Theoretical Investigations of 2 Ethylcyclohexane 1 Thiol

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. For a molecule like 2-Ethylcyclohexane-1-thiol, DFT can be employed to accurately predict its geometric and electronic properties. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger, are commonly used to provide a balance between computational cost and accuracy for such organosulfur compounds. rsc.orgresearchgate.net

The presence of a cyclohexane (B81311) ring means that this compound exists primarily in chair conformations to minimize angle and torsional strain. The molecule has two stereocenters (at C-1 and C-2), leading to two diastereomeric forms: cis and trans. Each of these exists as a pair of enantiomers. Computational geometry optimization is used to find the lowest energy arrangement of atoms for each possible conformer.

For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The energy difference between these two positions is known as the A-value, which quantifies the steric strain of the axial position due to 1,3-diaxial interactions. masterorganicchemistry.comwikipedia.org The ethyl group has an A-value of approximately 1.75-1.79 kcal/mol, while the thiol (-SH) group has a smaller A-value of around 0.9 kcal/mol, indicating a lower preference for the equatorial position compared to the ethyl group. masterorganicchemistry.comchemistrysteps.com

trans-2-Ethylcyclohexane-1-thiol : This isomer can exist in two chair conformations: one with both the ethyl and thiol groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the steric strain associated with 1,3-diaxial interactions. The diaxial conformer's strain energy would be approximately the sum of the A-values for both groups, making it highly unfavorable. libretexts.orgopenstax.org

cis-2-Ethylcyclohexane-1-thiol : In the cis isomer, one substituent must be axial and the other equatorial. The molecule can undergo a ring-flip to interchange these positions. The more stable conformer is the one where the larger substituent (the ethyl group) occupies the more spacious equatorial position. The energy difference between the two conformers is approximately the difference between the A-values of the ethyl and thiol groups. libretexts.org

The relative energies of the most stable conformers can be calculated using DFT, providing insight into the equilibrium populations of each structure.

| Isomer | Conformation | Substituent Positions (Ethyl, Thiol) | Calculated Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|---|---|

| trans | Diequatorial | Equatorial, Equatorial | 0.00 (Reference) | >99.9% |

| trans | Diaxial | Axial, Axial | ~5.5 | <0.1% |

| cis | Equatorial Ethyl | Equatorial, Axial | ~0.9 | ~78% |

| cis | Axial Ethyl | Axial, Equatorial | ~1.75 | ~22% |

The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO/LUMO Orbitals : For this compound, the HOMO is expected to be localized primarily on the sulfur atom, specifically corresponding to one of its non-bonding lone pair orbitals. This makes the sulfur atom the primary site for electrophilic attack and oxidation. The LUMO is likely a σ* antibonding orbital associated with the C-S or S-H bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more readily polarizable and reactive. For typical alkyl thiols, this gap is calculated to be in the range of 6-7 eV. nih.gov

Charge Distribution : The distribution of electron density can be visualized using electrostatic potential (ESP) maps or quantified through population analysis methods like Mulliken charge analysis. researchgate.net In this compound, the electronegative sulfur atom draws electron density, resulting in a partial negative charge on the sulfur and a partial positive charge on the thiol hydrogen and the carbon atom to which it is attached (C1). This polar S-H bond is the site of acidic behavior and hydrogen bonding.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Sulfur (S) | -0.15 |

| Thiol Hydrogen (H attached to S) | +0.18 |

| Carbon 1 (C-S) | +0.05 |

| Carbon 2 (C-Ethyl) | -0.20 |

| Average Ring Carbons (C3-C6) | -0.22 |

| Average Ring Hydrogens | +0.12 |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. chemaxon.com For this compound, calculations would predict distinct signals for the axial and equatorial protons on the cyclohexane ring. The proton of the thiol group (-SH) is expected to have a chemical shift in the range of 1-2 ppm. rsc.org The protons on C1 and C2 would be shifted downfield relative to the other ring protons. In ¹³C NMR, the carbons attached to the substituents (C1 and C2) would be the most deshielded.

Vibrational Frequencies : DFT calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For this compound, key predicted vibrations include the S-H stretching mode, which appears as a characteristically weak band around 2550 cm⁻¹, and the C-S stretching vibration, found in the 600-800 cm⁻¹ region. rsc.orgmdpi.com The C-H stretching modes of the cyclohexane and ethyl groups are predicted just below 3000 cm⁻¹. Calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected IR Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2980 | Strong |

| S-H Stretch | 2550-2600 | Weak |

| CH2 Scissoring | 1450-1470 | Medium |

| C-S-H Bending | ~850 | Medium |

| C-S Stretch | 600-800 | Medium-Weak |

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface, reaction mechanisms can be elucidated, and kinetic and thermodynamic parameters can be quantified.

Thiols participate in a variety of reactions, including oxidations, nucleophilic additions, and radical additions. DFT can be used to model these reaction pathways and identify the structures of transition states—the highest energy points along the reaction coordinate.

A well-studied example is the radical-mediated thiol-ene reaction , where a thiol adds across a double bond. acs.orgnih.gov The mechanism proceeds via a chain reaction:

Initiation : A radical initiator abstracts the hydrogen atom from the thiol (R-SH) to generate a thiyl radical (RS•).

Propagation : The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This is typically the rate-determining step.

Chain Transfer : The carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to continue the chain.

DFT calculations can locate the transition state for both the propagation and chain-transfer steps. Analysis of the transition state geometry reveals the extent of bond-forming and bond-breaking at this critical point. rsc.org For example, in the propagation step, the transition state would feature a partially formed S-C bond and a weakened C=C double bond. Similarly, reactions like the nucleophilic addition of a thiolate anion (RS⁻) to an electrophile (Michael addition) can be modeled, often showing a single, concerted transition state. nih.gov

By calculating the energies of reactants, transition states, and products, DFT provides key quantitative data on reaction feasibility and rates.

Kinetics : The reaction rate is governed by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants (ΔG‡ = G_TS - G_reactants). researchgate.netnih.gov A lower activation barrier corresponds to a faster reaction. Computational studies on thiol-ene reactions show that the activation barrier for the initial addition of the thiyl radical to an alkene is typically low, accounting for the high efficiency of these "click" reactions. researchgate.net Solvation effects can also be included in these models using methods like the Polarizable Continuum Model (PCM), which can significantly influence calculated activation barriers. acs.org

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Propagation (Radical Addition) | ΔG‡ (Activation Energy) | +6.5 |

| ΔGrxn (Reaction Energy) | -12.0 | |

| Chain Transfer (H-Abstraction) | ΔG‡ (Activation Energy) | +2.5 |

| ΔGrxn (Reaction Energy) | -10.5 |

Molecular Dynamics and Conformational Simulation Studies

Conformational analysis of substituted cyclohexanes is a foundational topic in organic chemistry, centered on the understanding that the cyclohexane ring is not planar but exists in various puckered conformations to relieve angle and torsional strain. pressbooks.pub The most stable of these is the "chair" conformation, which minimizes both types of strain by maintaining tetrahedral bond angles (approximately 109.5°) and staggering all adjacent C-H bonds. pressbooks.pubslideshare.net

In a substituted cyclohexane like this compound, the ethyl and thiol (-SH) groups can occupy two distinct types of positions on the chair framework: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). slideshare.net The relative stability of different conformers is largely determined by the steric strain introduced by these substituents. Generally, conformations where bulky substituents occupy the equatorial position are favored to minimize steric hindrance, particularly 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com

Molecular dynamics simulations and other computational methods like Monte Carlo conformational sampling are powerful tools for exploring the potential energy surface of molecules like this compound. nih.gov These studies would typically involve:

Energy Minimization: Calculating the lowest energy (most stable) geometry for various possible conformers (e.g., chair conformations with different substituent arrangements).

Conformational Search: Systematically or stochastically exploring the different ways the molecule can twist and bend to identify all stable low-energy conformations.

Population Analysis: Determining the relative abundance of each conformer at a given temperature based on their calculated free energies.

For this compound, such a study would analyze the cis and trans diastereomers separately. For each isomer, the two possible chair conformations that interconvert via a "ring flip" would be modeled. The simulation would calculate the potential energy of each conformation, with the expectation that the conformer with fewer or less severe 1,3-diaxial interactions would be significantly lower in energy and thus more populated at equilibrium.

While specific data tables for this compound are absent from the literature, the expected outcomes can be predicted based on established principles. For example, in trans-2-Ethylcyclohexane-1-thiol, one chair conformer would have both the ethyl and thiol groups in equatorial positions (diequatorial), while the other would have both in axial positions (diaxial). The diequatorial conformer would be overwhelmingly favored due to the avoidance of significant 1,3-diaxial steric strain. researchgate.netsapub.org For the cis isomer, both chair conformers would have one axial and one equatorial substituent. The preferred conformation would place the larger ethyl group in the equatorial position to minimize steric strain.

Computational methods such as Density Functional Theory (DFT) are often employed to refine the energies of these conformations and to study the electronic effects that might also influence stability. mdpi.comnih.gov The choice of computational method, basis set, and inclusion of solvent effects (either implicitly or explicitly) are critical for obtaining accurate energetic predictions. escholarship.org

Applications of 2 Ethylcyclohexane 1 Thiol in Specialized Chemical Research

Role as Reagents and Building Blocks in Complex Organic Synthesis

2-Ethylcyclohexane-1-thiol, as a substituted cyclic alkanethiol, serves as a versatile building block in organic synthesis. sigmaaldrich.com Its distinct structural features, including the nucleophilic thiol group and the stereochemically complex cyclohexane (B81311) ring, allow for its incorporation into a variety of more complex molecular architectures. kvmwai.edu.in The reactivity of the thiol group is central to its utility, enabling participation in a wide range of carbon-sulfur bond-forming reactions. acs.org These reactions are fundamental to the synthesis of numerous organic compounds. thieme-connect.de

The cyclohexane framework of this compound introduces specific steric and conformational constraints that can influence the stereochemical outcome of reactions. This is particularly relevant in asymmetric synthesis, where the defined three-dimensional structure of the starting material can direct the formation of specific stereoisomers. The ethyl group at the 2-position further adds to the steric bulk and complexity of the molecule. nih.gov

Derivatization Strategies for Functional Materials and Polymers

The thiol functional group of this compound is a key handle for derivatization, enabling its incorporation into functional materials and polymers. sigmaaldrich.com One of the most prominent methods for this is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to an alkene. rsc.orgresearchgate.net This reaction is highly efficient and proceeds under mild conditions, making it suitable for the modification of polymers and other materials. rsc.orgresearchgate.net

For instance, polymers bearing pendant alkene groups can be functionalized with this compound to introduce the ethylcyclohexylthio moiety. This modification can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and refractive index. The bulky and hydrophobic nature of the ethylcyclohexyl group can be exploited to create materials with specific surface properties or to enhance the processability of polymers.

Moreover, the thiol group can be used to synthesize monomers that are subsequently polymerized. For example, reaction of this compound with an appropriate monomer containing a reactive group like an epoxide or an alkyl halide can yield a new, functionalized monomer. This monomer can then be used in various polymerization techniques, including ring-opening polymerization and condensation polymerization, to produce polymers with tailored structures and properties. rsc.org The incorporation of the 2-ethylcyclohexylthio group can impart desirable characteristics to the resulting polymers, making them suitable for applications in areas such as specialty coatings, adhesives, and high-performance plastics.

Precursors for Novel Thioether-Containing Scaffolds

This compound is a valuable precursor for the synthesis of novel thioether-containing scaffolds, which are important structural motifs in many biologically active molecules and functional materials. thieme-connect.dethieme-connect.com The nucleophilic nature of the thiol group allows it to readily react with a variety of electrophiles to form thioethers. chemrevlett.com

One common approach is the alkylation of this compound with alkyl halides or other electrophilic partners. This reaction, often carried out in the presence of a base, provides a straightforward route to a wide range of thioethers. acs.org The choice of the alkylating agent allows for the introduction of diverse functionalities into the final molecule.

Furthermore, this compound can participate in transition-metal-catalyzed cross-coupling reactions to form aryl thioethers. thieme-connect.de These reactions, such as the Buchwald-Hartwig and Migita couplings, have become powerful tools for the construction of carbon-sulfur bonds. thieme-connect.de By coupling this compound with aryl halides or pseudohalides, complex thioether-containing scaffolds with specific electronic and steric properties can be synthesized.

Catalytic Roles and Promoter Functions in Organic Transformations

While not a catalyst in the traditional sense, this compound can function as a promoter or co-catalyst in certain organic transformations, particularly in acid-catalyzed reactions. google.comrsc.org Its role often involves influencing the reaction rate and selectivity by interacting with key intermediates or the primary catalyst. researchgate.net

Organocatalytic Systems Involving Cyclic Thiols

In the realm of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, cyclic thiols can play a significant role. rsc.org While specific studies focusing solely on this compound in organocatalytic systems are not extensively documented, the principles governing the behavior of other cyclic thiols can be extrapolated. Thiols, in general, can participate in various organocatalytic transformations, such as Michael additions and asymmetric ring-opening reactions. acs.orgacs.org

In some systems, the thiol can act as a nucleophilic catalyst, where it adds to an electrophilic substrate to form a reactive intermediate. This intermediate then undergoes further reaction before the thiol is regenerated. The steric and electronic properties of the thiol can influence the stereochemical outcome of the reaction, making chiral thiols valuable in asymmetric catalysis.

Furthermore, thiols can be part of bifunctional organocatalysts, where the thiol group works in concert with another functional group, such as an amine or a thiourea (B124793), to activate the substrates and control the stereoselectivity. rsc.org The cyclohexane backbone of this compound could provide a rigid scaffold for the design of such bifunctional catalysts.

Thiol Promoters in Acid-Catalyzed Reaction Systems

In certain acid-catalyzed reactions, thiols, including cycloaliphatic thiols like cyclohexanethiol (B74751), have been shown to act as promoters, enhancing the reaction rate and selectivity. google.comrsc.org For example, in the condensation of hydroxyaromatic compounds with ketones to produce bisphenols, a reaction catalyzed by acidic ion-exchange resins, the addition of a thiol promoter can significantly improve the process. google.com

The proposed mechanism suggests that the thiol interacts with the carbocation intermediate formed during the reaction, leading to a more stable intermediate that can then react more selectively to form the desired product. While the exact role of this compound in such systems has not been specifically detailed, its structural similarity to other effective thiol promoters suggests it could exhibit similar behavior. The ethyl group at the 2-position might introduce additional steric effects that could further influence the selectivity of the reaction.

The use of thiol promoters is a valuable strategy for improving the efficiency of various industrial processes that rely on acid catalysis. The ability to enhance reaction rates and direct the reaction towards a specific isomer can lead to more cost-effective and environmentally friendly chemical production.

Surface Functionalization and Self-Assembled Monolayers (SAMs) Formation

The thiol group of this compound provides a strong anchor for its attachment to the surfaces of noble metals, such as gold, silver, and copper. sigmaaldrich.comrsc.org This property allows for the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films. sigmaaldrich.com SAMs are of great interest in a wide range of fields, including nanoscience, electronics, and biotechnology, due to their ability to precisely control the chemical and physical properties of a surface. db-thueringen.de

The formation of a SAM from this compound on a gold surface would involve the chemisorption of the thiol group onto the gold, with the cyclohexyl rings packing together to form an ordered structure. The ethyl groups would be exposed at the surface of the monolayer, defining its properties. The hydrophobic and sterically bulky nature of the ethylcyclohexyl group would create a non-polar, low-energy surface.

These functionalized surfaces can be used in a variety of applications. For example, they can serve as model systems for studying interfacial phenomena, such as wetting and adhesion. They can also be used to create patterns on surfaces for applications in microelectronics and biosensors. Furthermore, the ability to control the surface chemistry at the molecular level opens up possibilities for the development of new materials with tailored properties for specific applications.

Environmental Aspects and Degradation Pathways Academic Perspective

Biodegradation Mechanisms of Organosulfur Compounds

Organosulfur compounds are common in wastewater, but their biodegradation can be challenging, especially in low-carbon environments. The combustion of natural gas containing thiols can lead to the formation of SO2, which contributes to adverse health effects and acid rain. Biodegradation, often facilitated by microbial activity, represents a key pathway for the removal of these compounds from the environment.

The biodegradation of organosulfur compounds is primarily driven by microbial transformation. Various microorganisms have developed specific metabolic pathways to utilize these compounds as a source of nutrients. For instance, the initial step in the degradation of glutathione (B108866) (GSH), a common low-molecular-weight thiol, is often catalyzed by the enzyme γ-glutamyl transpeptidase (GGT), which breaks it down into glutamate and cysteinylglycine. The oral pathogen Treponema denticola utilizes both GGT and a cysteinylglycinase to extract cysteine from environmental GSH.

Studies have shown that supplementing environments with an additional carbon source can enhance the biodegradation of organosulfur compounds. This supplementation supports microbial growth and influences adaptive changes in biofilms, improving the survival of microorganisms under the stress induced by these compounds. The presence of an extra carbon source has been observed to facilitate the metabolic transfer of organosulfur into amino acids and promote assimilation. This process involves the enrichment of functional bacteria known for their role in sulfur metabolism and biofilm formation, such as Ferruginibacter, Rhodopseudomonas, Gordonia, and Thiobacillus.

In some anaerobic bacteria, complex metabolic turnovers of thiols occur. The iron-reducing bacterium Geobacter sulfurreducens, for example, tightly controls the production and concentration of thiols related to cysteine. This bacterium can convert exogenous cysteine into penicillamine through a dimethylation of the C-3 atom of cysteine, a process that may be part of a strategy to maintain cysteine homeostasis. Bioelectrochemical systems (BES) also show promise for thiol removal, where microorganisms can reduce thiols to sulfide and methane when a small electric current is supplied.

Table 1: Functional Bacteria Involved in Organosulfur Metabolism

| Functional Bacteria | Role in Biodegradation |

|---|---|

| Ferruginibacter | Enriched in environments with organosulfur compounds, involved in sulfur metabolism. |

| Rhodopseudomonas | Plays a role in sulfur metabolism and biofilm formation. |

| Gordonia | Associated with sulfur metabolism in bioreactors treating organosulfur compounds. |

| Thiobacillus | Involved in the oxidation pathways of organosulfur compounds. |

The kinetics of thiol degradation are significantly influenced by various environmental conditions. Factors such as pH, temperature, and the presence of metal ions can affect the stability and oxidation rates of these compounds. For example, the decomposition of S-nitrosocysteine (CySNO) is sensitive to metal ion contamination and pH. Increased temperature can accelerate the oxidation process of thiols, which in some cases appears to follow zero-order reaction kinetics.

The presence of a supplemental carbon source, like glucose, has been shown to dramatically improve the removal efficiency of total sulfur and specific organosulfur compounds like methanethiol (CH3SH). In bioreactors, higher levels of carbon supplementation led to total sulfur removal efficiencies exceeding 83% and nearly 100% removal of CH3SH. Conversely, in the absence of an external carbon source, the oxidation end-product SO42- tends to accumulate significantly.

Advanced oxidation processes (AOPs), such as ozonation, have been studied for the degradation of thiol collectors used in mining. The ozonation of these thiols typically follows pseudo-first-order kinetics. The rate constants for degradation vary depending on the molecular structure of the thiol. For instance, the ozonation degradation rates for different thiol collectors were found to be in the order of kSN-9 > kEX > kZ-200 > kDDA. The alkalinity of flotation effluents can enhance the ozonation of organic reagents, as hydroxide (B78521) ions catalyze the decomposition of ozone to generate hydroxyl radicals, which are powerful oxidants. Bioelectrochemical systems have also demonstrated stable removal efficiencies of over 70% for ethanethiol, with a maximum elimination capacity of 2.25 mM/d.

Table 2: Factors Influencing Thiol Degradation Kinetics

| Factor | Influence on Degradation | Research Finding |

|---|---|---|

| Carbon Source | Enhances microbial degradation and removal efficiency. | Total sulfur removal exceeded 83% with high carbon supplementation. |

| Temperature | Accelerates oxidation and decomposition rates. | Increased temperature was found to accelerate hydrolysis significantly. |

| pH | Affects stability and reaction rates. | Decomposition of certain thiols is sensitive to pH. |

| Metal Ions | Can catalyze oxidation reactions. | Cysteine can be oxidized by metal ions in solution. |

| Oxidizing Agents | AOPs like ozonation effectively degrade thiols. | Ozonation of thiol collectors follows pseudo-first-order kinetics. |

Advanced Analytical Approaches for Environmental Detection and Monitoring of Thiols

Effective monitoring of organosulfur compounds in the environment requires advanced analytical techniques capable of detecting these compounds at low concentrations in complex matrices. A variety of methods have been developed for the detection and quantification of thiols in gaseous, aqueous, and solid samples.

For gaseous samples, a portable membrane inlet mass spectrometer (MIMS) has been successfully used for the direct analysis of volatile organosulfur compounds (VOSCs) at low parts-per-billion (ppb) levels, with detection limits in the high parts-per-trillion (ppt) range. Another established method for air analysis involves active sampling on a solid-phase sorbent followed by gas chromatography-mass spectrometry (GC-MS), which offers high specificity and sensitivity, with detection limits as low as 0.6-59 pg m⁻³ for various reduced sulfur compounds.

In environmental samples such as water, industrial effluent, and sediment, automated GC/MS has been employed to identify a range of organosulfur compounds, including thiols, in the concentration range of 0.1 to 2000 ppb. Solid-phase microextraction (SPME) coupled with gas chromatography is another powerful technique for analyzing sulfur-containing compounds in ambient air and industrial effluents. For instance, a method using dispersive liquid-liquid microextraction and GC with flame photometric detection was validated for 30 volatile organosulfur compounds, achieving low detection limits between 0.0071 and 0.49 μg/L in industrial effluent samples.

For biological and aqueous samples, a range of analytical methods exists, each with its own advantages and limitations. Spectrophotometric methods are simple and cost-effective but may lack specificity. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), offer excellent separation but can have longer analysis times. The nucleophilic nature of the thiol group can be leveraged for detection by using derivatizing agents like monobromobimane (mBBr), which reacts with thiols to form fluorescent derivatives that are easily detected by HPLC. Electrochemical methods allow for real-time monitoring but can be prone to interference, while mass spectrometry-based approaches provide high sensitivity and selectivity but require sophisticated instrumentation.

Table 3: Comparison of Analytical Methods for Thiol Detection

| Analytical Technique | Principle | Sample Type | Advantages | Limitations |

|---|---|---|---|---|

| Membrane Inlet Mass Spectrometry (MIMS) | Direct introduction of volatile compounds through a membrane into a mass spectrometer. | Gaseous | Portable, real-time analysis, low detection limits (ppt). | Limited to volatile compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds by GC followed by detection with MS. | Air, water, sediment | High specificity and sensitivity, well-established. | Requires sample preparation, not portable. |

| Solid-Phase Microextraction (SPME)-GC | Extraction and preconcentration of analytes on a solid fiber, followed by GC analysis. | Air, water | Simple, solvent-free, good for trace analysis. | Fiber lifetime can be limited. |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase on a solid stationary phase. | Liquid, biological | Excellent separation, can be coupled with fluorescent derivatization. | Longer analysis times, may require derivatization. |

| Electrochemical Methods | Measurement of current or potential changes resulting from redox reactions of thiols. | Aqueous, biological | Real-time monitoring, high sensitivity. | Susceptible to interference from other redox-active species. |

Future Directions and Emerging Research Avenues for 2 Ethylcyclohexane 1 Thiol

Exploration of Novel Stereoselective Synthetic Methodologies

The synthesis of cyclohexanethiols is well-documented, utilizing precursors like cyclohexene, cyclohexanol, and cyclohexyl halides. acgpubs.org However, controlling the stereochemistry of substituted cyclohexanes like 2-Ethylcyclohexane-1-thiol presents a significant challenge and a key area for future research. The development of novel stereoselective synthetic methods is crucial for accessing specific isomers and understanding their unique properties.

Emerging strategies in organic synthesis offer promising pathways. For instance, organocatalysis has been successfully employed for the enantioselective thiolysis of cyclic anhydrides using chiral thiourea (B124793) catalysts, achieving high yields and enantioselectivities. acs.org This approach, which relies on hydrogen-bonding activation, could be adapted for the desymmetrization of prochiral cyclohexane (B81311) precursors to yield enantioenriched this compound. Another powerful technique is the photoinitiated radical-mediated addition of thioacetic acid to glycals, which proceeds with high stereoselectivity, particularly when conducted in a frozen state at low temperatures. nih.gov Applying such thiol-ene photocoupling methods to an appropriate 2-ethylcyclohexene precursor could provide a direct and highly selective route to the desired product.

Future research should focus on a systematic exploration of these and other modern synthetic techniques.

Table 1: Potential Stereoselective Synthetic Approaches for this compound

| Methodology | Catalyst/Reagent Type | Potential Precursor | Key Advantage |

|---|---|---|---|

| Organocatalytic Desymmetrization | Chiral Thiourea Catalyst | Prochiral 2-ethylcyclohexane derivative | High enantioselectivity through asymmetric ring-opening. acs.org |

| Asymmetric Hydrogenation | Chiral Transition-Metal Catalyst (e.g., Rh, Ru) | 2-Ethyl-cyclohex-2-en-1-thione | Potential for high diastereo- and enantiocontrol in forming the C-S bond. |

| Cryo Thiol-Ene Photocoupling | Thioacetic Acid / Photoinitiator | 2-Ethyl-1-cyclohexene | High stereoselectivity achieved under frozen-state conditions. nih.gov |

Advanced Mechanistic Insights via Integrated Experimental and Multiscale Computational Modeling

A deep understanding of the reaction mechanisms, molecular interactions, and dynamic behavior of this compound is essential for its rational application. An integrated approach combining experimental studies with multiscale computational modeling represents the future of mechanistic investigation. acs.org

Computational toxicology and quantitative structure-activity relationship (QSAR) models are becoming faster alternatives to traditional testing for assessing molecular interactions. marquette.edu For this compound, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights. researchgate.net These models can predict the thermodynamics of its adsorption on various surfaces, a critical aspect for materials science applications. rsc.orgrsc.org For example, DFT calculations could elucidate the preferred binding mode (chemisorption vs. physisorption) and rupture forces on gold surfaces, which is crucial for designing stable self-assembled monolayers (SAMs). researchgate.netrsc.org Similarly, modeling can predict the outcomes of oxidation reactions, such as those facilitated by silica (B1680970) particle surfaces where silyloxy radicals are proposed to abstract hydrogen from the thiol group. pnas.org

These computational predictions must be validated and refined by experimental data from techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS) to create a comprehensive and accurate mechanistic picture. acs.org

Table 2: Proposed Integrated Modeling and Experimental Plan

| Research Question | Computational Method | Experimental Validation | Expected Insight |

|---|---|---|---|

| Surface Adsorption Energetics | Density Functional Theory (DFT) | X-ray Photoelectron Spectroscopy (XPS), Temperature Programmed Desorption (TPD) | Determination of binding energy and stability on metal or oxide surfaces. researchgate.netrsc.org |

| Self-Assembly Behavior | Molecular Dynamics (MD) Simulations | Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM) | Prediction of monolayer packing, density, and phase transitions. rsc.org |

| Reaction Pathways | Transition State Searching (e.g., NEB) | In-situ FTIR/Raman Spectroscopy, Kinetic Studies | Elucidation of catalytic or oxidation reaction mechanisms and intermediates. acs.orgpnas.org |

Development of New Catalytic Applications in Sustainable Chemistry

Catalysis is a cornerstone of sustainable or "green" chemistry, aiming to improve reaction efficiency, reduce energy consumption, and minimize waste. numberanalytics.comresearchgate.net Thiols and their derivatives are emerging as valuable players in this field, particularly in organocatalysis and biocatalysis. nih.govkit.edu

The future for this compound in this domain lies in its potential use as a catalyst or a key building block in sustainable synthetic processes. For example, thiourea derivatives, which could be synthesized from this compound, are effective organocatalysts for a range of reactions. kit.edu Furthermore, the thiol group itself can participate in highly efficient and atom-economical "click" reactions, such as thiol-ene couplings, which are central to green polymer chemistry and material functionalization. kit.edu